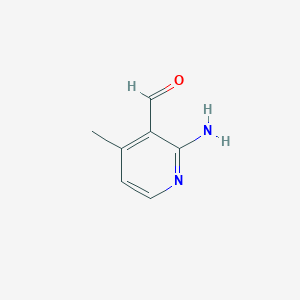

2-Amino-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHAEYDWLQDCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734723 | |

| Record name | 2-Amino-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-60-9 | |

| Record name | 2-Amino-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 2 Amino 4 Methylnicotinaldehyde

Precursor Chemistry and Starting Material Selection

One potential precursor pathway begins with furan-based compounds. For instance, ethyl 2-(4-methylfuran) formate (B1220265) can serve as a starting material. google.com Through a ring expansion reaction involving treatment with formamide (B127407) and ammonia (B1221849) gas, this furan (B31954) derivative can be converted into 2-amino-3-hydroxy-4-methylpyridine. google.com This intermediate possesses the core pyridine (B92270) structure with the required amino and methyl groups, leaving the hydroxyl group at the 3-position to be subsequently oxidized to the target aldehyde.

Another strategy involves starting with a pre-formed, suitably substituted pyridine ring. A common precursor is 2-amino-4-methylpyridine (B118599), which is commercially available. nih.gov The challenge then lies in the regioselective introduction of the formyl group at the C-3 position.

Alternatively, multi-component reactions offer a convergent approach to constructing the substituted pyridine ring in a single step. These reactions often utilize simple, acyclic precursors. For example, the condensation of an appropriate aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netmdpi.comresearchgate.netmdpi.com The cyano group at the 3-position can then be a precursor to the aldehyde functionality through reduction or hydrolysis followed by further transformations.

| Starting Material | Intermediate | Target Functionality | Reference |

| Ethyl 2-(4-methylfuran) formate | 2-Amino-3-hydroxy-4-methylpyridine | Aldehyde via oxidation of alcohol | google.com |

| 2-Amino-4-methylpyridine | - | Aldehyde via formylation | nih.gov |

| Aldehyde, methyl ketone, malononitrile, ammonium acetate | 2-Amino-4-methyl-3-cyanopyridine | Aldehyde via reduction of nitrile | researchgate.netmdpi.comresearchgate.netmdpi.com |

Targeted Functional Group Transformations for Aldehyde Introduction

The introduction of the aldehyde group at the C-3 position is a key transformation in the synthesis of 2-Amino-4-methylnicotinaldehyde. This can be achieved either by oxidation of a corresponding alcohol or through direct formylation of the pyridine ring.

Oxidation Reactions of Corresponding Alcohols

A reliable method for introducing the aldehyde is through the oxidation of the corresponding primary alcohol, (2-Amino-4-methylpyridin-3-yl)methanol. bldpharm.com This precursor contains the desired amino and methyl substituents, and the selective oxidation of the hydroxymethyl group at C-3 yields the target aldehyde. Care must be taken to choose an oxidizing agent that is mild enough to avoid over-oxidation to the carboxylic acid and to be compatible with the electron-rich aminopyridine ring.

Common reagents for the oxidation of primary alcohols to aldehydes include:

| Oxidizing Agent | Typical Reaction Conditions |

| Manganese dioxide (MnO₂) | Stirring in a chlorinated solvent (e.g., dichloromethane (B109758), chloroform) at room temperature. |

| Pyridinium chlorochromate (PCC) | Reaction in dichloromethane at room temperature. |

| Dess-Martin periodinane (DMP) | Reaction in dichloromethane at room temperature. |

Formylation Approaches

Direct formylation of the pyridine ring offers a more convergent route to this compound. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org Recent studies have shown that 3-amino-4-methylpyridines can undergo Vilsmeier-Haack formylation. chemrxiv.org The reaction of 2-amino-4-methylpyridine with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), is expected to introduce the formyl group at the electron-rich C-3 position, ortho to the activating amino group. chemistrysteps.comorganic-chemistry.orgwikipedia.orgchemrxiv.org

| Formylation Method | Reagents | Key Features | References |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of electron-rich heterocycles. | chemistrysteps.comorganic-chemistry.orgwikipedia.orgchemrxiv.org |

Strategies for Introducing and Modifying the Amino Group at Position 2

The introduction of the 2-amino group is another crucial step that can be performed at various stages of the synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amines onto an aromatic ring. masterorganicchemistry.comlibretexts.orgresearchgate.netnih.govopenstax.org This approach would typically involve a pyridine ring precursor bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position. For the synthesis of this compound, a suitable precursor would be a 2-halo-4-methylnicotinaldehyde derivative or a 2-halo-4-methyl-3-cyanopyridine. The reaction of such a precursor with an ammonia source or a protected amine nucleophile would lead to the displacement of the halide and the formation of the 2-amino group. The reactivity of the substrate towards SNAr is enhanced by the presence of electron-withdrawing groups on the pyridine ring. libretexts.orgopenstax.org

| Substrate | Nucleophile | Reaction Type |

| 2-Halo-4-methylnicotinaldehyde | Ammonia / Amine | SNAr |

| 2-Halo-4-methyl-3-cyanopyridine | Ammonia / Amine | SNAr |

Reductive Amination Sequences

Reductive amination provides a versatile method for the formation of amines from carbonyl compounds. organic-chemistry.orgnih.govmdpi.comnih.govdoaj.org In the context of synthesizing this compound, this strategy could be employed by starting with a 2-oxo-4-methylnicotinaldehyde precursor (a pyridone). The pyridone could be reacted with an aminating agent, such as ammonia or a protected amine, to form an intermediate imine, which is then reduced in situ to the desired 2-amino group. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org This pathway offers an alternative to SNAr for the introduction of the amino group.

| Carbonyl Precursor | Aminating Agent | Reducing Agent |

| 2-Oxo-4-methylnicotinaldehyde | Ammonia | Sodium borohydride (NaBH₄) |

| 2-Oxo-4-methylnicotinaldehyde | Hydroxylamine | Catalytic hydrogenation |

Catalytic Amination Processes

Catalytic amination represents a powerful and widely employed method for the formation of carbon-nitrogen bonds, crucial for the synthesis of amines. nih.gov In the context of producing this compound, this approach would typically involve the conversion of a precursor molecule, such as a halogenated or hydroxylated pyridine derivative, into the desired amino-substituted product.

Modern organic synthesis heavily relies on both homogeneous and heterogeneous catalysis to achieve efficient and selective amination reactions. nih.gov These processes often utilize transition metal catalysts, such as palladium or copper, to facilitate the coupling of an amine source with the pyridine ring. The development of specialized ligands has further enhanced the scope and efficiency of these reactions, allowing for milder reaction conditions and improved functional group tolerance.

While direct catalytic amination of an unsubstituted pyridine ring at the 2-position can be challenging, the use of a suitable leaving group, such as a halogen, on the precursor molecule, 2-chloro-4-methylnicotinaldehyde, would be a more conventional strategy. The reaction would proceed via a catalytic cycle, with the metal catalyst undergoing oxidative addition, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent are critical parameters that require careful optimization to achieve high yields and selectivity.

Multi-Component Reaction Approaches for Direct Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comacs.orgtaylorfrancis.com The direct synthesis of this compound via an MCR approach would offer significant advantages in terms of procedural simplicity and reduced waste generation.

Several established MCRs for the synthesis of substituted pyridines, such as the Hantzsch pyridine synthesis and its variations, provide a conceptual framework for the potential direct synthesis of the target compound. taylorfrancis.comacsgcipr.org A hypothetical MCR for this compound could involve the condensation of a β-ketoaldehyde or a suitable equivalent, an active methylene (B1212753) compound, and an ammonia source. The careful selection of reactants is paramount to ensure the desired regioselectivity and functional group incorporation. For instance, a reaction could be envisioned between a precursor to the C4-methyl and aldehyde functionalities, malononitrile (to provide the amino and cyano groups, with subsequent hydrolysis of the cyano group to an aldehyde), and an ammonia source.

The versatility of MCRs allows for the generation of a diverse range of substituted pyridines by varying the individual components. bohrium.com This approach is particularly valuable in the construction of compound libraries for screening purposes.

Optimization of Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aimed at maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, a systematic study of various parameters would be essential.

Key parameters for optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

Catalyst and Ligand: In catalytic processes, the nature of the catalyst and any associated ligands is crucial for efficiency and selectivity.

Stoichiometry: The molar ratios of the reactants can impact the conversion of the limiting reagent and the formation of side products.

Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal duration for achieving maximum yield.

A design of experiments (DoE) approach can be employed to systematically investigate the interplay of these variables and identify the optimal reaction conditions. For instance, in a catalytic amination approach, screening different palladium catalysts and phosphine (B1218219) ligands, along with various bases and solvents, would be a standard procedure.

| Parameter | Variables to be Tested | Potential Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI | Reaction rate, yield, and selectivity |

| Ligand | BINAP, Xantphos, P(t-Bu)₃ | Catalyst stability and activity |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonation of the amine, catalyst activity |

| Solvent | Toluene, Dioxane, DMF | Solubility, reaction temperature, and kinetics |

| Temperature | Room Temperature to 120 °C | Reaction rate and byproduct formation |

Isolation and Purification Techniques in Academic Synthesis

The isolation and purification of the target compound from the reaction mixture are essential steps to obtain a sample of high purity for subsequent applications. For this compound, a combination of standard laboratory techniques would be employed.

A typical work-up procedure following the reaction might involve quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then combined, washed with brine to remove any residual aqueous-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

For the purification of the crude product, flash column chromatography is a commonly used and effective method. In a documented instance, the crude product of a reaction involving this compound was purified by flash chromatography using a mixture of dichloromethane and methanol (B129727) as the eluent.

Another widely used purification technique is crystallization . This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful crystallization.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylnicotinaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group (–CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its position on the pyridine (B92270) ring, adjacent to both a methyl and an amino group, influences its reactivity.

Nucleophilic Addition Reactions (e.g., Hydration, Acetals, Imine Formation)

Nucleophilic addition is a fundamental reaction of aldehydes. nih.gov The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. nih.govyoutube.com

Hydration: In aqueous solutions, aldehydes exist in equilibrium with their corresponding hydrate, or geminal diol. This reaction is typically reversible, with the equilibrium favoring the aldehyde for most compounds unless the carbonyl is activated by strong electron-withdrawing groups.

Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-Amino-4-methylnicotinaldehyde is expected to form an acetal. The reaction proceeds via a hemiacetal intermediate, which is then protonated and undergoes dehydration, followed by the attack of a second alcohol molecule.

Imine Formation: The reaction of the aldehyde with primary amines under mildly acidic conditions yields an imine, also known as a Schiff base. mdpi.com This condensation reaction is crucial in many synthetic pathways. The reaction of the closely related 2-aminopyridine-3-carbaldehyde to form an oxime (a derivative of imines) has been documented. sigmaaldrich.com The mechanism involves nucleophilic attack by the amine, proton transfers, and the elimination of a water molecule to form the C=N double bond. youtube.comyoutube.com

| Reaction Type | Nucleophile | Product Class | General Conditions |

| Hydration | Water (H₂O) | Geminal Diol | Aqueous solution |

| Acetal Formation | Alcohol (R-OH) | Acetal | Alcohol, Acid Catalyst |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Amine, Mild Acid (pH ~5) mdpi.com |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, resulting in the formation of a new double bond. khanacademy.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.orgorganic-chemistry.org The product is typically an α,β-unsaturated compound. wikipedia.org For example, analogous heterocyclic aldehydes like 3-amino-2-methylquinoline-4-carboxaldehyde have been shown to undergo Knoevenagel condensation with diethyl malonate using piperidine as a catalyst. sci-hub.se Given that this compound is an aldehyde, it is expected to readily participate in such reactions.

Aldol Condensation: The aldol condensation typically requires an enolizable aldehyde or ketone, meaning one with α-hydrogens. masterorganicchemistry.comyoutube.com Since this compound lacks α-hydrogens, it cannot self-condense. However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation (specifically a Claisen-Schmidt condensation) with another carbonyl compound that can form an enolate. libretexts.org

Schiff Base Formation: As mentioned previously, the formation of an imine is a condensation reaction where a molecule of water is eliminated. mdpi.comkhanacademy.org This is one of the most common and synthetically useful condensation reactions for aldehydes, forming a stable carbon-nitrogen double bond. youtube.combiointerfaceresearch.comnih.gov The reaction is typically reversible and acid-catalyzed. mdpi.comyoutube.com

| Condensation Type | Reagent(s) | Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Crossed-Aldol | Enolizable Ketone/Aldehyde (e.g., Acetone) | Base (e.g., NaOH) or Acid | β-Hydroxy Carbonyl, then Enone |

| Schiff Base | Primary Amine (e.g., Aniline) | Mild Acid | Imine |

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group is highly susceptible to oxidation. Common laboratory reagents like potassium permanganate (B83412) (KMnO₄), or mild reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, can oxidize the aldehyde to the corresponding carboxylic acid, which in this case would be 2-amino-4-methylnicotinic acid.

Reduction: The carbonyl group can be reduced to a primary alcohol, (2-amino-4-methylpyridin-3-yl)methanol. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Amino-4-methylnicotinic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-amino-4-methylpyridin-3-yl)methanol |

Reactivity of the Amino Group

The 2-amino group on the pyridine ring behaves as a typical aromatic amine, acting as a nucleophile in various substitution and coupling reactions. Its nucleophilicity is influenced by the electronic properties of the pyridine ring.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the amino nitrogen allows it to attack various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. For instance, unreactive 2-aminopyrimidines have been successfully acetylated by refluxing with an excess of acetic anhydride (B1165640). youtube.com Studies on various aminopyridines show that acylation with acetic anhydride or endic anhydride occurs chemoselectively at the exocyclic amino group. publish.csiro.auresearchgate.net This would yield N-(4-methyl-3-formylpyridin-2-yl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved through various methods. Reductive alkylation of 2-aminopyridine (B139424) has been reported. sci-hub.in More modern approaches include catalytic N-alkylation using reagents like 1,2-diketones in the presence of a Lewis acid catalyst such as BF₃·OEt₂. acs.org Heterogeneous catalysts are also employed for the N-alkylation of aminopyridines with alcohols. google.com

Arylation: The amino group can participate in transition-metal-catalyzed cross-coupling reactions to form N-aryl bonds. The Buchwald-Hartwig amination, using a palladium catalyst and a suitable ligand like xantphos, is a common method for the N-arylation of aminopyrimidines with aryl bromides. nih.gov Other methods include copper-catalyzed S-arylation protocols mdpi.com and reactions with in-situ generated arynes. acs.org These reactions are foundational for building more complex molecular scaffolds from N-aryl-2-aminopyridine precursors. rsc.org

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Class |

| Acylation | Acetic Anhydride | Heat/Reflux youtube.com | N-acyl aminopyridine |

| Alkylation | Benzil, BF₃·OEt₂ | Aerobic conditions acs.org | N-alkyl aminopyridine |

| Arylation | Aryl Bromide, NaOt-Bu | PdCl₂(PPh₃)₂, Xantphos nih.gov | N-aryl aminopyridine |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction converts the amino group into a diazonium salt, which is an excellent leaving group (N₂) and a versatile intermediate for introducing a wide variety of substituents onto the aromatic ring.

The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). rsc.orglibretexts.org The resulting diazonium salt, 4-methyl-3-formylpyridine-2-diazonium, is generally unstable and used immediately in subsequent reactions.

Hydrolysis: The diazonium salt can be hydrolyzed to the corresponding phenol (B47542) (a hydroxypyridine in this case) by warming the acidic solution. rsc.org

Sandmeyer Reaction: This reaction allows for the introduction of halides (–Cl, –Br) or cyanide (–CN) by treating the diazonium salt with the corresponding copper(I) salt.

Schiemann Reaction: Fluorine can be introduced by converting the diazonium salt to a stable tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating decomposes to the aryl fluoride.

Kinetic studies have been performed on the diazotization of 2- and 4-aminopyridine (B3432731) 1-oxides, confirming that the reaction proceeds via attack of a nitrosating agent on the amine. rsc.org

| Reaction Name | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Hydrolysis | H₂O, Heat | Hydroxyl (-OH) |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Chloro (-Cl) / Bromo (-Br) / Cyano (-CN) |

| Schiemann Reaction | HBF₄, then Heat | Fluoro (-F) |

Intramolecular Cyclization Involving the Amino Group

The ortho-disposition of the amino and aldehyde functionalities in this compound provides a facile pathway for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This reactivity is analogous to the well-established cyclization of related 2-aminonicotinaldehydes and their derivatives.

One of the most significant cyclization reactions is the condensation with active methylene compounds, which, after initial reaction with the aldehyde, can undergo a subsequent intramolecular cyclization involving the amino group to form pyrido[2,3-b]pyridine derivatives. For example, in the presence of a base, the reaction with a malonic ester derivative would be expected to proceed via an initial Knoevenagel condensation, followed by a Michael addition of the amino group and subsequent cyclization and aromatization.

| Reagent | Product Type | Conditions |

| Malononitrile (B47326) | Pyrido[2,3-b]pyridine-3-carbonitrile | Base (e.g., piperidine), reflux |

| Ethyl Cyanoacetate | 3-Carboethoxy-pyrido[2,3-b]pyridin-2-one | Base (e.g., sodium ethoxide), reflux |

| Diethyl Malonate | 3-Carboethoxy-2-hydroxy-pyrido[2,3-b]pyridine | Strong base (e.g., sodium hydride), high temperature |

These reactions are synthetically valuable as they provide a direct route to a class of compounds with significant biological and materials science applications.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that is further influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. This substitution pattern directs the regioselectivity of various transformations on the pyridine nucleus.

Site-Selective Transformations of the Pyridine Nucleus

The electron-donating amino group at the 2-position and the methyl group at the 4-position activate the pyridine ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates it. The positions ortho and para to the amino group (positions 3 and 5) are the most activated. However, with position 3 already substituted, electrophilic attack is most likely to occur at the 5-position.

Conversely, nucleophilic aromatic substitution is directed to the positions ortho and para to the electron-withdrawing aldehyde group. The presence of the amino group at the 2-position, however, complicates this, but under certain conditions, displacement of a suitable leaving group at the 6-position could be envisioned.

Annulation Reactions Leading to Fused Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are a key feature of the reactivity of 2-aminopyridine derivatives. For this compound, these reactions can be initiated at either the amino/aldehyde functionalities or at other positions on the pyridine ring.

A notable example is the Friedländer annulation, where the reaction with a ketone containing an α-methylene group, under acidic or basic conditions, would be expected to yield a substituted pyrido[2,3-b]quinoline.

| Ketone | Fused System | Catalyst |

| Cyclohexanone | Tetrahydropyrido[2,3-b]acridine | Acid (e.g., PPA) or Base (e.g., KOH) |

| Acetophenone | Phenyl-pyrido[2,3-b]quinoline | Acid or Base |

These annulation reactions provide access to complex polycyclic aromatic systems that are of interest in medicinal chemistry and materials science.

Detailed Studies of Reaction Kinetics and Mechanistic Elucidation

While specific kinetic and mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its reactions can be inferred from studies on analogous systems, such as the reaction of 2-aminopyridine with aldehydes.

The initial step in many reactions involving the aldehyde group is the formation of a Schiff base (imine) with a nucleophile. In the case of intramolecular cyclizations, this is followed by an attack from the amino group. For example, the mechanism of the formation of a pyrido[2,3-b]pyridine via condensation with malononitrile is proposed to proceed through the following steps:

Knoevenagel Condensation: The aldehyde reacts with malononitrile in the presence of a base to form a pyridinylidenemalononitrile intermediate.

Intramolecular Michael Addition: The nucleophilic amino group attacks the activated double bond of the malononitrile moiety.

Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to form the stable dihydropyrido[2,3-b]pyridine.

Aromatization: Oxidation or elimination of a suitable leaving group leads to the final aromatic pyrido[2,3-b]pyridine product.

Derivatization and Structural Diversification Strategies for Advanced Academic Research

Synthesis of Substituted 2-Amino-4-methylnicotinaldehyde Analogues

The generation of analogues of this compound is foundational for exploring structure-activity relationships. The synthesis of the parent compound, 2-aminonicotinaldehyde, typically begins with a precursor like 2-amino-3-picoline. nbinno.com By employing substituted precursors, a variety of analogues can be systematically prepared.

Furthermore, the inherent reactivity of the 2-amino and 3-aldehyde groups allows for direct modification. The amino group, being a potent nucleophile, can readily react with various electrophiles. For instance, acylation with reagents such as chloroacetyl chloride or acetic anhydride (B1165640) can yield N-acylated derivatives. nih.gov This approach is well-documented for structurally similar 2-amino-3-cyanopyridines, where the amino group is transformed to introduce new functional moieties. nih.gov

Similarly, the aldehyde group can undergo standard transformations, such as condensation reactions with amines or hydrazines to form Schiff bases and hydrazones, respectively. ispub.comijper.org These reactions introduce significant structural diversity and are often precursors to further cyclizations. A patent has described the reaction of this compound with piperidine (B6355638) at elevated temperatures, showcasing a method for introducing substituted amino functionalities. google.com

| Analogue Type | Synthetic Strategy | Key Reagents | Reference |

| N-Acyl Derivatives | Acylation of the 2-amino group | Acyl chlorides (e.g., Chloroacetyl chloride), Anhydrides | nih.gov |

| Schiff Bases/Imines | Condensation with the 3-aldehyde group | Primary amines, Aromatic amines | ijper.org |

| Hydrazones | Condensation with the 3-aldehyde group | Hydrazine hydrate, Substituted hydrazides | ispub.com |

| C6-Substituted Amines | Nucleophilic aromatic substitution | Piperidine | google.com |

Development of Complex Polycyclic Systems from the this compound Core

The ortho-aminoaldehyde functionality is a classic precursor for annulation reactions, enabling the fusion of new rings onto the pyridine (B92270) core to construct complex polycyclic systems.

The Friedländer annulation is a powerful method for synthesizing quinolines and their aza-analogues, naphthyridines. wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). synarchive.comresearchgate.net For this compound, this reaction provides a direct route to substituted 1,8-naphthyridines, which are important scaffolds in medicinal chemistry. nih.gov

A notable example is the copper(II) triflate-catalyzed reaction between 2-aminonicotinaldehydes and terminal alkynes. researchgate.net This process is believed to proceed through a hydroamination of the alkyne, followed by a Friedländer-type condensation of the resulting enamine with the aminoaldehyde to furnish the 1,8-naphthyridine (B1210474) ring system. researchgate.netresearchgate.net Another established method involves the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds like ethyl cyanoacetate, which, after initial cyclization, can be further elaborated into various functionalized naphthyridines. ispub.com

| Target System | Reaction Partner | Catalyst/Conditions | Mechanism | Reference |

| 1,8-Naphthyridines | Terminal Alkynes | Copper(II) triflate, Diethylamine | Hydroamination followed by Friedländer Condensation | researchgate.net |

| 2-Hydroxy-3-cyano-1,8-naphthyridine | Ethyl Cyanoacetate | Base-catalyzed condensation | Knoevenagel Condensation and Cyclization | ispub.com |

| Substituted Quinolines (General) | α-Methylene Ketones | Acid or Base Catalysis | Friedländer Annulation | wikipedia.orgjk-sci.com |

The aldehyde group of this compound is a key handle for participating in multicomponent reactions (MCRs) to build other heterocyclic systems.

Chromene Derivatives: 2-Amino-4H-chromenes are readily synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a phenol (B47542) or an activated cyclic C-H acid like dimedone. ias.ac.inresearchgate.net In this context, this compound can serve as the aldehyde component. These reactions are often promoted by a catalyst and can be accelerated by microwave irradiation. ias.ac.in A green protocol using pyridine-2-carboxylic acid as a catalyst in an aqueous ethanol (B145695) mixture has been shown to be highly efficient for synthesizing 2-amino-4H-chromene-3-carbonitriles. rsc.org The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol or dimedone and subsequent intramolecular cyclization.

Pyrimidine (B1678525) Derivatives: The fusion of a pyrimidine ring to the pyridine core of this compound results in the formation of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity. nih.gov These are typically synthesized through multicomponent reactions. For instance, the reaction of an aldehyde, malononitrile, and 6-aminouracil (B15529) (a derivative of barbituric acid) in the presence of a catalyst can yield these fused systems. nih.gov The reaction pathway generally follows a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov Theoretical studies have helped elucidate the complex mechanism of these aqueous-phase multicomponent reactions. nih.gov

| Target Heterocycle | Reaction Type | Typical Reagents | Key Features | Reference |

| 2-Amino-4H-Chromenes | Three-component reaction | Malononitrile, Phenols, Naphthols, Dimedone | One-pot synthesis, often catalyzed, amenable to green chemistry protocols. | ias.ac.inrsc.org |

| Pyrido[2,3-d]pyrimidines | Three-component reaction | Malononitrile, Barbituric acid or 6-aminouracil derivatives | Forms a fused bicyclic system with high atom economy. | nih.govnih.gov |

Exploration of Molecular Hybridization and Scaffold Merging

Molecular hybridization involves combining two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The derivatization strategies discussed previously are inherently forms of scaffold merging, where the this compound core is fused with other rings like naphthyridine, chromene, or pyrimidine.

This concept can be extended further. For example, the synthesis of Schiff bases from 2-hydrazido-1,8-naphthyridine-3-carboxylic acid (derived from 2-aminonicotinaldehyde) and subsequent reaction with monochloro acetyl chloride yields azetidin-2-one (B1220530) derivatives. ispub.com This creates a hybrid molecule combining the naphthyridine and azetidinone scaffolds. Similarly, various studies report the synthesis of complex hybrids where a naphthyridine ring, originating from 2-aminonicotinaldehyde, is linked to other heterocycles like oxadiazole or thiazole, resulting in molecules with significant antimicrobial activity. nih.gov These strategies demonstrate how the initial scaffold can be elaborated into complex, multi-functional molecular hybrids designed for specific biological targets.

Structure-Reactivity/Property Relationship Studies of Synthesized Derivatives

Understanding the relationship between a molecule's structure and its chemical or biological properties is a central goal of synthetic chemistry. By creating libraries of derivatives from the this compound core, researchers can systematically study these relationships.

For instance, studies on various naphthyridine derivatives have shown that the nature and position of substituents dramatically influence antimicrobial efficacy. nih.gov The introduction of a chloro substituent on an attached phenyl ring was found to enhance activity against certain bacterial and fungal strains. nih.gov In other studies on pyridine derivatives, a clear structure-activity relationship (SAR) was established by correlating different functional groups with antibacterial and antioxidant properties. nih.gov The electronic properties of the substituents play a key role; electron-withdrawing groups can affect the reactivity of the heterocyclic core and its interactions with biological targets.

Beyond biological activity, structure-property relationships are crucial in materials science. Studies on N-heteroacenes have shown that the introduction of hydrogen-bonding capabilities can significantly impact thermal stability and solid-state packing, which are critical for applications in organic field-effect transistors (OFETs). nih.gov By analogy, systematic modification of the derivatives synthesized from this compound, such as altering substituents on the fused rings, would allow for the fine-tuning of their electronic, optical, and thermal properties for various technological applications.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Methylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-4-methylnicotinaldehyde in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary data on the chemical structure. In ¹H NMR spectra of related aminopyridine derivatives, such as 2-amino-4,6-diphenylnicotinonitriles, the amino (-NH₂) protons typically appear as a broad singlet, while the pyridine (B92270) ring protons show characteristic signals in the aromatic region. mdpi.com For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ peak was observed as a broad singlet between 5.30 and 5.38 ppm, and the proton at the 5-position of the pyridine ring appeared as a singlet between 7.09 and 7.25 ppm. mdpi.com For this compound, one would expect distinct signals for the methyl group protons, the aldehyde proton, the two aromatic protons on the pyridine ring, and the amino protons.

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of the molecule.

COSY experiments would reveal the coupling between the two pyridine ring protons.

HSQC would correlate the proton signals with their directly attached carbon atoms.

HMBC would show long-range correlations (over two to three bonds), which are vital for piecing together the molecular framework, for example, by connecting the aldehyde proton to the C3 carbon of the pyridine ring or the methyl protons to the C4 carbon.

The following table presents typical ¹H NMR chemical shifts for related aminopyridine structures.

| Functional Group | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Amino | -NH ₂ | 5.30 - 5.38 | Broad Singlet |

| Pyridine Ring | H-5 | 7.09 - 7.25 | Singlet |

| Aldehyde | -CH O | 9.5 - 10.5 | Singlet |

| Methyl | -CH ₃ | 2.2 - 2.5 | Singlet |

Data compiled from analogous structures reported in the literature. mdpi.com

Dynamic NMR (DNMR) is employed to study time-dependent phenomena like conformational changes and restricted rotation. montana.edu In this compound, a significant rotational barrier may exist around the C2-NH₂ bond and the C3-CHO bond due to partial double-bond character arising from resonance with the pyridine ring.

At low temperatures, the rotation around these bonds might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. montana.edu By analyzing these temperature-dependent lineshape changes, the activation energy (ΔG‡) for the rotational barrier can be calculated. montana.eduresearchgate.net

Studies on structurally similar amides and enamines have revealed significant rotational barriers. For example, in one study, the enamine rotational barrier was determined to be as high as 18.6 kcal/mol, which is substantially higher than typical amide rotational barriers. nih.gov DFT calculations on related N-benzhydrylformamides show rotational barriers for the formyl group in the range of 20–23 kcal/mol. nih.gov These findings suggest that the rotational dynamics in this compound would be a rich area for investigation using DNMR techniques.

| Bond | Type of Process | Estimated Barrier (kcal/mol) | Technique |

| C(aryl)-N(amine) | Restricted Rotation | 15 - 20 | Dynamic NMR, DFT Calculations |

| C(aryl)-C(aldehyde) | Restricted Rotation | 5 - 10 | Dynamic NMR, DFT Calculations |

Estimated values based on data from related compounds. nih.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

For this compound, characteristic vibrational bands would confirm the presence of its key functional groups.

Amino group (-NH₂): Two N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, and an N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. mdpi.com

Aldehyde group (-CHO): A strong C=O stretching band around 1680-1710 cm⁻¹ and characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Pyridine ring: C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Methyl group (-CH₃): Symmetric and asymmetric C-H stretching vibrations are found just below 3000 cm⁻¹.

The following table summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1710 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |

Data compiled from general vibrational frequency tables and studies on related pyridine derivatives. mdpi.comdergipark.org.tr

This compound can potentially exist in different tautomeric forms, primarily the amino-aldehyde form and the imino-enol form. Matrix isolation FTIR spectroscopy is a powerful technique to study such tautomeric equilibria. nih.govsemanticscholar.org In this method, molecules are trapped in an inert gas matrix (like argon or nitrogen) at very low temperatures (typically below 20 K). This environment prevents intermolecular interactions and freezes the molecules in their gas-phase equilibrium conformations, allowing for the spectroscopic characterization of individual tautomers that might be unstable or non-existent in the condensed phase. mdpi.comresearchgate.net

Studies on the related molecule 2-amino-4-methylthiazole (B167648) have successfully used this technique to identify and characterize its most stable tautomer. nih.govmdpi.com By comparing the experimental FTIR spectrum of the matrix-isolated compound with theoretical spectra calculated using methods like Density Functional Theory (DFT), the specific tautomers present can be identified. nih.gov This approach could be applied to this compound to definitively establish its preferred tautomeric form and investigate the energetic landscape of its potential isomers.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₈N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). mdpi.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. nih.gov The fragmentation pattern observed in the mass spectrum provides structural clues. For this compound, likely fragmentation pathways could include:

Loss of the aldehyde group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Cleavage of the methyl group (•CH₃, 15 Da).

Fission of the pyridine ring, leading to a series of characteristic smaller fragments.

Analysis of related heterocyclic amine metabolites has shown that tandem mass spectrometry (MS/MS) is particularly useful for identifying specific adducts and characterizing complex fragmentation pathways. nih.gov

| Ion | m/z (Nominal) | Possible Identity |

| [M+H]⁺ | 137 | Protonated Molecular Ion |

| [M]⁺˙ | 136 | Molecular Ion |

| [M-CHO]⁺ | 107 | Loss of aldehyde group |

| [M-CO]⁺˙ | 108 | Loss of carbon monoxide |

| [M-CH₃]⁺ | 121 | Loss of methyl group |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. researchgate.net

For this compound, a crystal structure would unambiguously confirm its connectivity and reveal its solid-state conformation. It would also provide insight into intermolecular interactions, such as hydrogen bonding involving the amino group and the aldehyde oxygen, which dictate the crystal packing. mdpi.com

Crystal structure analysis of a related compound, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, revealed an orthorhombic crystal system and detailed the extensive hydrogen bonding network responsible for its supramolecular assembly. researchgate.net Similarly, a crystal structure of this compound would elucidate whether the molecule is planar and how the amino and aldehyde substituents are oriented relative to the pyridine ring. This information is crucial for understanding its physical properties and for designing derivatives with specific solid-state characteristics.

| Parameter | Description | Expected Information for this compound |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between bonds. | Confirmation of C=O, C-N, C-C bond orders and ring geometry. |

| Hydrogen Bonding | Intermolecular interactions involving hydrogen atoms. | Identification of donor-acceptor pairs (e.g., N-H···O, N-H···N). |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-stacking, cannot be provided at this time.

While the molecular structure of this compound—featuring an amino group, a pyridine ring, and an aldehyde functional group—suggests the potential for a rich network of intermolecular interactions, no published research has confirmed these details through single-crystal X-ray diffraction or other definitive structural elucidation techniques. The amino group is a potential hydrogen bond donor, while the pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors. Furthermore, the aromatic pyridine ring could participate in π-stacking interactions. However, without experimental data, any description of these interactions would be purely speculative.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Hydrogen Bond Geometries | Data Not Available |

| π-Stacking Parameters | Data Not Available |

Polymorphism Studies

Similarly, there is no scientific literature available describing polymorphism studies for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The investigation of polymorphism involves screening for different crystalline forms under various conditions, such as different solvents, temperatures, and pressures, and characterizing them using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.

As no crystal structure has been reported for this compound, it follows that no polymorphs have been identified or characterized. Research into the solid-state forms of this compound would be a prerequisite for any meaningful discussion of its polymorphic behavior.

Theoretical and Computational Chemistry Studies on 2 Amino 4 Methylnicotinaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are the cornerstone of modern computational chemistry, allowing for the precise determination of molecular properties from first principles. The two primary classes of methods used for such investigations are Density Functional Theory (DFT) and ab initio methods.

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. researchgate.netnih.gov These methods are known for their balance of computational cost and accuracy, making them a popular choice for studying medium to large-sized molecules. materialsciencejournal.orgresearchgate.net Ab initio (Latin for "from the beginning") methods, on the other hand, solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. While often more computationally intensive, they can provide highly accurate results.

A foundational step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. researchgate.netpjbmb.org.pk Using methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and systematically minimized until a stable conformation is reached. nih.govresearchgate.net

The result of this process is a detailed energetic profile, including the molecule's total energy and the precise bond lengths, bond angles, and dihedral angles that define its structure. This optimized structure represents the most probable conformation of the molecule in a vacuum.

Table 1: Predicted Geometrical Parameters for 2-Amino-4-methylnicotinaldehyde (Illustrative) Note: The following data are illustrative placeholders, as specific computational studies on this molecule are not available in the cited literature. The table demonstrates how such data would be presented.

Bond Lengths| Atom 1 | Atom 2 | Predicted Length (Å) |

|---|---|---|

| N1 | C2 | Data not available |

| C2 | N(H2) | Data not available |

| C3 | C(HO) | Data not available |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

|---|---|---|---|

| C6 | N1 | C2 | Data not available |

| N1 | C2 | C3 | Data not available |

Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) |

|---|---|---|---|---|

| N1 | C2 | C3 | C(HO) | Data not available |

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgossila.com A small gap suggests that the molecule can be easily excited and is generally more reactive.

Analysis of the molecular orbitals reveals how electron density is distributed across the molecule. Furthermore, charge distribution calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative values for the partial charge on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: The following data are illustrative placeholders.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Conformational Analysis and Tautomerism Investigations

Molecules with rotatable bonds, like the aldehyde and amino groups in this compound, can exist in multiple conformations. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them.

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, amino-imino tautomerism is a key consideration. rsc.org Computational methods can be used to calculate the relative energies of these different tautomers in the gas phase and in solution. nih.govnih.govresearchgate.net These calculations help determine which tautomer is most stable under different conditions, which is crucial for understanding its chemical behavior. For instance, studies on related aminopyridine and aminopyrimidine systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.govrsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. This allows for direct comparison with experimental results, aiding in structure elucidation and spectral assignment.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov Predicted shifts for a proposed structure can be compared with experimental spectra to confirm its identity. The accuracy of these predictions has become a valuable tool in structural chemistry. columbia.edunih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with an experimental one to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde, N-H stretches of the amino group, and various ring vibrations of the pyridine (B92270) core. materialsciencejournal.orgmdpi.com Often, calculated frequencies are scaled by a factor to better match experimental values due to approximations in the computational model and anharmonicity effects. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) Note: The following data are illustrative placeholders.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H symmetric stretch | Data not available |

| N-H asymmetric stretch | Data not available |

| C-H (aldehyde) stretch | Data not available |

| C=O (aldehyde) stretch | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution

While quantum chemical calculations are excellent for analyzing static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics. nih.gov

For this compound, an MD simulation would place the molecule in a simulated box of solvent (e.g., water) and track the trajectory of every atom over a period of nanoseconds or microseconds. This approach is essential for understanding:

Conformational Flexibility: How the molecule changes its shape in a solution.

Solvent Effects: How solvent molecules arrange around the solute and influence its conformation and hydrogen bonding patterns.

Dynamic Behavior: The time-dependent fluctuations in bond lengths and angles.

Such simulations are particularly useful for exploring how the molecule behaves in a realistic biological or chemical environment, which is often difficult to capture with static, gas-phase calculations. nih.gov

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out potential reaction pathways. For this compound, this could involve studying its reactivity with other molecules. By calculating the structures and energies of reactants, products, and intermediates, a complete energy profile of a reaction can be constructed.

A critical part of this exploration is locating the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is fundamental to understanding the kinetics and feasibility of a chemical reaction. For example, computational studies on related heterocyclic compounds have successfully mapped reaction pathways, such as tautomerization, by identifying the relevant transition states and calculating the associated energy barriers. mdpi.com

In Silico Exploration: The Rational Design of this compound Derivatives Through Computational Screening

A deep dive into the theoretical and computational chemistry studies of this compound reveals a significant gap in the scientific literature. Extensive searches for research focusing on the rational design of its derivatives through computational screening have yielded no specific studies on this particular compound.

While the field of computational chemistry has seen a surge in the application of in silico methods for drug discovery and material science, it appears that this compound has not yet been a direct subject of such investigations. Computational screening is a powerful tool that allows scientists to predict the properties and potential activities of novel molecules before they are synthesized in a laboratory. This approach saves time, resources, and can guide the development of compounds with enhanced characteristics.

The process typically involves creating a virtual library of derivatives of a parent molecule, in this case, this compound. These derivatives would be systematically modified at various positions on the molecular scaffold. Using sophisticated software and computational models, these virtual compounds are then evaluated for a range of properties, such as binding affinity to a specific biological target, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), or specific chemical reactivity.

Although no direct research on the computational design of this compound derivatives was found, studies on structurally related compounds offer a glimpse into the methodologies that could be applied. For analogous molecules like 2-aminopyrimidines and 2-amino-4-methylpyridines, researchers have successfully employed computational techniques to design novel inhibitors for various enzymes and receptors. These studies often utilize molecular docking to predict how well a designed molecule fits into the active site of a target protein, and quantum mechanical calculations to understand the electronic properties of the compounds.

The absence of such dedicated research on this compound presents a clear opportunity for future investigation. A computational screening study on this compound could unlock its potential in various applications by identifying promising derivatives with tailored properties. Such a study would likely involve the generation of a virtual library of derivatives, followed by computational analysis to predict their biological activity or material properties. The most promising candidates identified through this in silico screening could then be prioritized for synthesis and experimental validation.

Given the lack of specific data, no detailed research findings or data tables on the computational screening of this compound derivatives can be presented at this time. The scientific community awaits future research to shed light on the potential of this compound through the lens of computational chemistry.

Applications As a Synthetic Synthon in Complex Molecular Assembly and Materials Science

Role in the Construction of Advanced Organic Scaffolds

The bifunctional nature of 2-Amino-4-methylnicotinaldehyde, possessing both an amino and an aldehyde group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. These scaffolds are central to the development of new pharmaceuticals and agrochemicals. The aldehyde can readily participate in condensation reactions with active methylene (B1212753) compounds, while the amino group can react with carbonyls or undergo cyclization, leading to the formation of fused ring systems.

While direct studies on this compound are not extensively documented, the reactivity of analogous 2-aminopyridine (B139424) derivatives provides a strong indication of its synthetic utility. For instance, related 2-aminonicotinonitriles are key precursors in the synthesis of various fused heterocyclic systems like pyridopyrimidines. It is anticipated that this compound would similarly serve as a precursor to a variety of complex nitrogen-containing heterocycles. The general reaction scheme involves the initial reaction of the aldehyde or amino group, followed by an intramolecular cyclization to form a stable heterocyclic system.

The construction of these advanced organic scaffolds is crucial for the exploration of new chemical space in drug discovery and materials science. The ability to generate diverse molecular frameworks from a single, readily accessible starting material like this compound is a key advantage in modern synthetic chemistry.

Precursor for Advanced Materials (e.g., Fluorescent Organic Materials, Functional Polymers)

The aminopyridine core of this compound is a known fluorophore, and its derivatives have been investigated for their photophysical properties. The electronic communication between the electron-donating amino group and the electron-withdrawing aldehyde group, conjugated through the pyridine (B92270) ring, can give rise to interesting optical properties, including fluorescence.

Research on structurally similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), has shown that these molecules can exhibit solvent-dependent fluorescence emission, suggesting their potential use as fluorescent sensors. mdpi.comresearchgate.net These APNs have also been demonstrated to act as co-initiators in photopolymerization processes. mdpi.com Given these precedents, this compound is a promising candidate for the development of novel fluorescent organic materials. By chemically modifying the aldehyde or amino group, it is possible to tune the photophysical properties of the resulting molecules, leading to the creation of materials with specific absorption and emission characteristics for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Furthermore, the difunctional nature of this compound allows for its incorporation into polymeric structures. The aldehyde and amino groups can be used as anchor points to build polymer chains, leading to functional polymers with unique optical, electronic, or recognition properties. For example, condensation of the aldehyde with a diamine, followed by polymerization, could yield polymers with conjugated backbones and potential applications in organic electronics.

Table 1: Potential Photophysical Properties of this compound Derivatives

| Derivative Type | Potential Application | Rationale |

| Schiff base derivatives (from aldehyde) | Fluorescent sensors | Modulation of intramolecular charge transfer (ICT) upon binding to analytes. |

| Fused heterocyclic systems | Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structures often exhibit high quantum yields and thermal stability. |

| Polymers with aminopyridine units | Functional polymers | The inherent fluorescence of the aminopyridine moiety can be incorporated into a polymer backbone for sensing or light-emitting applications. |

Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. organic-chemistry.orgresearchgate.netnih.govnih.gov The presence of both a nucleophilic amino group and an electrophilic aldehyde group makes this compound an ideal substrate for a variety of MCRs.

For example, it can potentially participate in well-known MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis, Biginelli reaction, or Ugi reaction, leading to the rapid assembly of diverse heterocyclic libraries. organic-chemistry.orgnih.gov In a hypothetical MCR, the aldehyde group could react with a β-ketoester and a urea (B33335) or thiourea (B124793) equivalent in a Biginelli-type reaction to form dihydropyrimidinones. Simultaneously, the amino group could be involved in a subsequent transformation or be used to tether the resulting scaffold to another molecule.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Potential Reactants | Resulting Scaffold |

| Hantzsch-type reaction | β-ketoester, ammonia (B1221849) source | Dihydropyridine derivatives |

| Biginelli-type reaction | β-dicarbonyl compound, urea/thiourea | Dihydropyrimidinone/-thione derivatives |

| Ugi-type reaction | Isocyanide, carboxylic acid, amine | α-acylamino carboxamide derivatives |

Development of Novel Synthetic Methodologies Using the Compound as a Key Intermediate

The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. Its functional groups can be selectively transformed to introduce a variety of other functionalities, making it a versatile intermediate in organic synthesis. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkyne or an alkene via Wittig-type reactions. The amino group can be acylated, alkylated, or diazotized to introduce a range of substituents.

These transformations can be used to develop new synthetic routes to target molecules that are otherwise difficult to access. The development of novel synthetic methods often relies on the availability of such versatile building blocks that can be elaborated in multiple directions. For example, a novel synthetic route to a complex alkaloid or a pharmaceutical agent could be designed with this compound as a key starting material, where its functional groups are sequentially or concurrently modified to build up the desired molecular complexity. The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions could also lead to new and efficient methods for the synthesis of highly substituted pyridine derivatives.

Photochemistry and Photophysical Properties

Investigation of Photoinduced Reactions (e.g., E/Z Isomerization of Derivatives)

While direct studies on the E/Z isomerization of 2-Amino-4-methylnicotinaldehyde are not extensively documented in publicly available literature, the potential for such photoinduced reactions exists in its derivatives, particularly in Schiff bases formed by the condensation of the aldehyde group with primary amines. This process would create a C=N double bond, which is known to undergo E/Z isomerization upon irradiation with light.

This photoisomerization is a reversible process where the molecule switches between two geometric isomers, the E (entgegen or trans) and Z (zusammen or cis) forms, by absorbing light energy. This process is fundamental to the function of molecular switches and motors. The general mechanism involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁), followed by a non-radiative decay to a "phantom" twisted state where the rotation around the double bond occurs, and then relaxation back to the ground state of either the E or Z isomer.

The efficiency and dynamics of E/Z isomerization can be influenced by several factors, including the wavelength of the excitation light, the solvent polarity, and the nature of the substituents on the imine nitrogen. For instance, studies on other molecular systems like azobenzenes and enamines have shown that the quantum yield of isomerization and the thermal stability of the resulting isomer can be tuned by chemical modification. tsinghua.edu.cnrsc.org In related merocyanine (B1260669) dyes, reversible E-Z photoisomerization has been demonstrated using visible light, with the process being modulated by the acidity of the medium. mdpi.com

For derivatives of this compound, such as a Schiff base with an aniline (B41778) derivative, one could anticipate a photostationary state (PSS) to be reached under continuous irradiation, with the ratio of E/Z isomers depending on the excitation wavelength and the absorption spectra of the two isomers. The table below illustrates hypothetical data for a Schiff base derivative based on common findings in the literature for similar photoswitchable imines.

| Isomer | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Isomerization Quantum Yield (ΦE→Z / ΦZ→E) | Thermal Half-life of Z-isomer (t1/2) |

|---|---|---|---|---|

| E-isomer | ~350 | 25,000 | 0.25 | - |

| Z-isomer | ~370 | 15,000 | 0.40 | Several hours |

This reversible isomerization makes such derivatives potential candidates for applications in optical data storage, molecular switches, and light-controlled biological systems.

Analysis of Excited State Dynamics and Decay Pathways

The photophysical properties of this compound are governed by the decay pathways from its electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited state, and it can return to the ground state through several competing radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways.

Detailed studies on the parent compound, 2-aminopyridine (B139424), provide significant insights into the likely excited state dynamics. nih.gov The decay dynamics of 2-aminopyridine from its first excited singlet state (S₁) are highly dependent on the vibrational energy within that state. At lower excitation energies, the decay is slower. However, as the vibrational energy increases, the lifetime of the S₁ state decreases rapidly. nih.gov

Two primary non-radiative decay pathways are dominant:

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a lower-lying triplet state (T₁). This process is often a significant decay channel for aminopyridines.

Internal Conversion (IC): The molecule can decay from the S₁ state back to the ground state (S₀) without emitting light. This process is often facilitated by a conical intersection, which is a point of degeneracy between the potential energy surfaces of the two electronic states.

For 2-aminopyridine, an intramolecular hydrogen bond between the amino group and the pyridine (B92270) nitrogen atom plays a crucial role. This interaction can hinder the ring deformation required for the molecule to reach the S₁/S₀ conical intersection, thereby slowing down the internal conversion process at lower vibrational states. nih.gov The presence of the methyl and aldehyde groups in this compound will further modify these potential energy surfaces and the rates of these decay processes.

The table below summarizes the key findings on the excited state decay of 2-aminopyridine, which serves as a model for understanding the behavior of this compound.

| Excited State | Dominant Decay Pathway(s) | Key Influencing Factor | Typical Lifetime Range |

|---|---|---|---|

| S₁ (low vibrational energy) | Intersystem Crossing (S₁ → T₁) | Intramolecular H-bonding slows IC | Nanoseconds (ns) |

| S₁ (high vibrational energy) | Internal Conversion (S₁ → S₀) via Conical Intersection | Vibrational energy overcomes barrier to CI | Picoseconds (ps) to femtoseconds (fs) |

Understanding these pathways is critical for designing molecules with specific luminescent properties. For high fluorescence quantum yields, non-radiative decay pathways like IC and ISC must be minimized.

Characterization of Luminescence Properties (Fluorescence, Phosphorescence) Relevant to Material Science

The inherent donor-acceptor structure of this compound makes it and its derivatives promising candidates for luminescent materials. The amino group acts as an electron donor and the aldehyde/pyridine system as an electron acceptor, which can lead to strong intramolecular charge transfer (ICT) character in the excited state. This ICT often results in strong fluorescence with a large Stokes shift, a property that is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Studies on analogous compounds provide a strong basis for predicting the luminescence behavior. For example, derivatives of 2-aminophenylbenzothiazole can exhibit dual-band photoluminescence, with one band corresponding to the locally excited state and another, red-shifted band arising from an excited-state intramolecular proton transfer (ESIPT) or a twisted intramolecular charge transfer (TICT) state. mdpi.com Similarly, some diaminodicyanoquinone derivatives, which also possess strong donor-acceptor characteristics, have been shown to exhibit high fluorescence quantum yields of up to 90% in the solid state. nih.gov

The luminescence of such compounds is often highly sensitive to the local environment, a phenomenon known as solvatochromism. In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This sensitivity can be exploited for developing chemical sensors. For instance, Schiff base derivatives of related aldehydes have been shown to act as chemosensors for metal ions, where coordination to the metal ion modulates the ICT process and leads to a change in the color or intensity of the fluorescence. rsc.org

The table below presents representative photophysical data for a related donor-π-acceptor Schiff base compound, illustrating the typical luminescence properties that could be expected from derivatives of this compound.

| Property | Value |

|---|---|

| Absorption Maximum (λabs, nm) | 454 |

| Emission Maximum (λem, nm) | 550 |

| Stokes Shift (nm) | 96 |

| Fluorescence Quantum Yield (ΦF) | 0.012 |

| Fluorescence Lifetime (τ, ns) | 2.10 |